molecular formula C27H28ClN5S B11055330 N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

Cat. No.: B11055330
M. Wt: 490.1 g/mol
InChI Key: YHUZDAHMWWTIRC-UHFFFAOYSA-N
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Description

N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an allyl group, a chloroanilino moiety, and a carbothioamide group, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazacyclopenta[CD]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazacyclopenta[CD]azulene core.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.

    Attachment of the Chloroanilino Moiety: This step involves the reaction of the intermediate with 4-chloroaniline, typically under nucleophilic substitution conditions.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloroanilino moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide can be compared with other similar compounds, such as:

    N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide: Differing by the substitution on the phenyl ring.

    N~3~-Allyl-1-[(4-chloroanilino)methyl]-4-(4-bromophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide: Differing by the presence of a bromine atom instead of a methyl group.

These comparisons highlight the unique structural features and potential functional differences of N3-Allyl-1-[(4-chloroanilino)methyl]-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide, which may influence its reactivity and applications in various fields.

Properties

Molecular Formula

C27H28ClN5S

Molecular Weight

490.1 g/mol

IUPAC Name

2-[(4-chloroanilino)methyl]-6-(4-methylphenyl)-N-prop-2-enyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C27H28ClN5S/c1-3-15-29-26(34)25-24(19-9-7-18(2)8-10-19)22-6-4-5-16-32-23(31-33(25)27(22)32)17-30-21-13-11-20(28)12-14-21/h3,7-14,30H,1,4-6,15-17H2,2H3,(H,29,34)

InChI Key

YHUZDAHMWWTIRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)CNC5=CC=C(C=C5)Cl)C(=S)NCC=C

Origin of Product

United States

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